![molecular formula C11H8Cl6O B1223113 (1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene CAS No. 25967-06-0](/img/structure/B1223113.png)
(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene involves multiple steps, typically starting with simpler organic molecules. The process often includes chlorination reactions under controlled conditions to introduce the chlorine atoms at specific positions on the tetracyclic framework. The reaction conditions usually involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates. This ensures the efficient production of this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce partially dechlorinated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activity. Its interactions with various biomolecules are of interest, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating certain diseases, particularly those involving abnormal cell growth and proliferation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of (1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application, but common targets include enzymes involved in oxidative stress and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R,4R,6S,8S,9R)-1,9,10,11,12,12-hexachloro-4-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene
- (1S,2R,4R,6S,8S,9R)-4-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene-3,7-dione
- (1S,2R,4R,6S,7S,8S,9R)-7-[tert-butyl(dimethyl)silyl]oxy-2-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-en-3-one
Uniqueness
The uniqueness of (1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene lies in its specific arrangement of chlorine atoms and its tetracyclic structure. This configuration imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
25967-06-0 |
|---|---|
Fórmula molecular |
C11H8Cl6O |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene |
InChI |
InChI=1S/C11H8Cl6O/c12-7-8(13)10(15)4-2-6-5(18-6)1-3(4)9(7,14)11(10,16)17/h3-6H,1-2H2/t3-,4+,5-,6+,9-,10+ |
Clave InChI |
QVZLFPOSNZQZIZ-GNCAWYMNSA-N |
SMILES |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES isomérico |
C1[C@@H]2[C@H](C[C@H]3[C@@H]1O3)[C@@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Sinónimos |
HEOM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


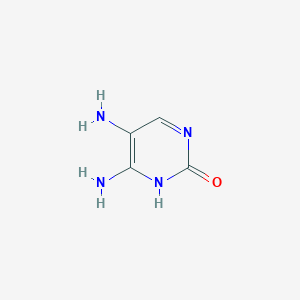
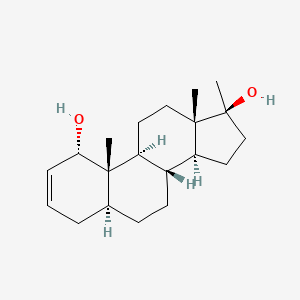

![3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride](/img/structure/B1223034.png)
![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)
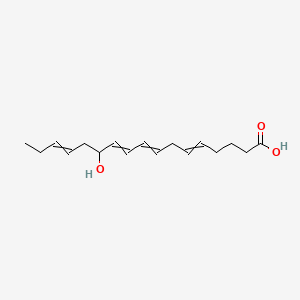
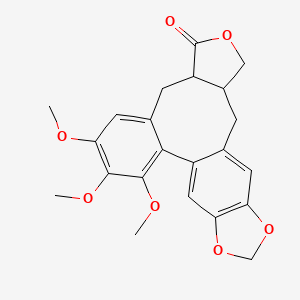
![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)

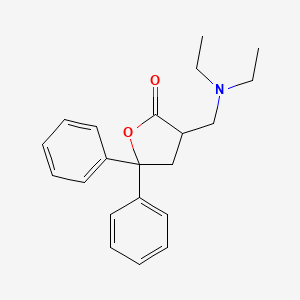
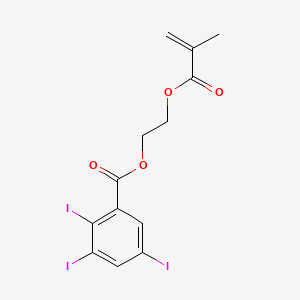
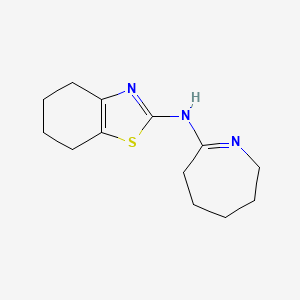

![2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile](/img/structure/B1223054.png)
